molecular formula C10H13N5O3S B10761915 alpha-Thiodeoxyguanosine CAS No. 2133-81-5

alpha-Thiodeoxyguanosine

货号: B10761915
CAS 编号: 2133-81-5
分子量: 283.31 g/mol
InChI 键: SCVJRXQHFJXZFZ-JKUQZMGJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Thiodeoxyguanosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the substitution of a sulfur atom for an oxygen atom in the guanine base, resulting in unique chemical and biological properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Thiodeoxyguanosine typically involves the modification of deoxyguanosine through a series of chemical reactions One common method includes the use of thiourea as a sulfur sourceThe final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .

化学反应分析

Types of Reactions: Alpha-Thiodeoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to its corresponding thiol form.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

科学研究应用

Alpha-Thiodeoxyguanosine has a wide range of scientific research applications:

作用机制

The primary mechanism of action of alpha-Thiodeoxyguanosine involves its incorporation into DNA by telomerase. Once incorporated, it disrupts the structure and function of telomeres, leading to telomere dysfunction. This results in the activation of DNA damage responses and subsequent cell death in telomerase-positive cancer cells. The compound specifically targets telomerase, making it a promising candidate for anticancer therapies .

相似化合物的比较

Uniqueness: Alpha-Thiodeoxyguanosine is unique due to its specific incorporation into telomeric DNA by telomerase, leading to targeted telomere dysfunction. This selective mechanism of action distinguishes it from other nucleoside analogues and makes it particularly effective in targeting telomerase-positive cancer cells .

生物活性

Alpha-thiodeoxyguanosine, commonly referred to as 6-thio-2'-deoxyguanosine (THIO), is a modified nucleoside that has gained attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of THIO, focusing on its mechanisms of action, therapeutic efficacy in various cancer types, and relevant research findings.

THIO acts primarily through the induction of telomere dysfunction in cancer cells. It is incorporated into newly synthesized telomeres by telomerase, leading to structural modifications that result in telomere instability and subsequent cellular apoptosis. This mechanism is particularly effective in telomerase-positive cancer cells, while sparing normal cells that typically do not express telomerase.

Key Mechanisms Include:

  • Telomere Dysfunction: THIO induces telomeric DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells expressing telomerase .
  • Reactive Oxygen Species (ROS) Production: THIO treatment has been shown to stimulate a ROS-mediated adaptive response that enhances its antitumor effects .
  • Immune Modulation: THIO can activate the cGAS-STING pathway, enhancing adaptive immune responses against tumors .

Therapeutic Efficacy

Research has demonstrated the efficacy of THIO across various cancer models, including gliomas, non-small cell lung cancer (NSCLC), and melanoma. Below is a summary of notable findings from recent studies:

Cancer Type Study Findings
Gliomas THIO induced significant apoptotic cell death in glioma cell lines and reduced tumor size in xenograft models. It effectively targeted gliomas resistant to conventional therapies like temozolomide .
Non-Small Cell Lung Cancer (NSCLC) In NSCLC models, THIO treatment resulted in decreased tumor growth and improved survival rates by inducing telomere dysfunction and apoptosis .
Melanoma THIO was effective against melanoma cells resistant to MAPK inhibitors. It downregulated AXL, a marker associated with therapy resistance .

Case Studies

  • Glioma Treatment:
    • A study utilizing patient-derived xenografts (PDX) demonstrated that THIO significantly decreased tumor proliferation and induced DNA damage in glioma cells. The treatment led to a notable reduction in tumor size across multiple models .
  • Lung Cancer:
    • In a mouse model of Lewis lung carcinoma, THIO treatment resulted in a 100% survival rate compared to control groups. The treatment reduced both tumor implantation and vascularization while increasing DNA damage response .
  • Melanoma Resistance:
    • Research indicated that THIO effectively suppressed cell viability and proliferation in melanoma cells resistant to standard therapies, showcasing its potential as a novel therapeutic agent .

属性

CAS 编号

2133-81-5

分子式

C10H13N5O3S

分子量

283.31 g/mol

IUPAC 名称

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1

InChI 键

SCVJRXQHFJXZFZ-JKUQZMGJSA-N

手性 SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O

规范 SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。